molecular formula C11H15FO2 B1532652 1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol CAS No. 1461707-88-9

1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol

Cat. No. B1532652
M. Wt: 198.23 g/mol
InChI Key: FDTWLPHMGCNIJH-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, also known as 3-fluoropropan-2-ol, is a versatile compound that has been used in a variety of fields, from drug synthesis to chemical engineering. This compound has been studied extensively, and its properties and applications are well documented.

Scientific Research Applications

Antimicrobial Activity

One study focused on the synthesis and antimicrobial evaluation of novel compounds derived from a similar chemical structure, highlighting their potential in combating microbial infections. The study demonstrates the chemical versatility of fluoroaryl compounds in generating biologically active molecules (M. Nagamani et al., 2018).

Organic Synthesis

In organic synthesis, fluoroaryl compounds have been utilized as key intermediates. Research on the activation of similar molecules by [Cp*RuCl(dippe)] has led to the formation of allenylidene derivatives, showcasing the potential of fluoroaryl compounds in synthesizing complex organic molecules with significant applications in material science and drug development (E. Bustelo et al., 2007).

Material Science

Fluoroaryl compounds have found applications in material science, particularly in the development of fluorescent probes for metal ions. A study on a simple cell-permeable long-wavelength fluorophore demonstrates the capability of such compounds in environmental monitoring and bioimaging, emphasizing their importance in developing sensitive and selective sensors (Baocun Zhu et al., 2014).

Photophysical Properties

The effect of solvent polarity on photophysical properties has been investigated for several chalcone derivatives, providing insights into how these compounds interact with their environment at the molecular level. This research has implications for designing better photonic and electronic materials (Rekha Kumari et al., 2017).

Liquid Crystal Technology

Fluoroaryl compounds are also pivotal in the field of liquid crystal technology, with studies demonstrating their utility in photoalignment processes. The incorporation of fluoro-substituents has been shown to significantly influence the photoalignment quality of nematic liquid crystals, paving the way for advanced liquid crystal display (LCD) technologies (G. Hegde et al., 2013).

properties

IUPAC Name

1-(3-fluorophenyl)-2-propan-2-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8(2)14-7-11(13)9-4-3-5-10(12)6-9/h3-6,8,11,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTWLPHMGCNIJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(C1=CC(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214386
Record name Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol

CAS RN

1461707-88-9
Record name Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461707-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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